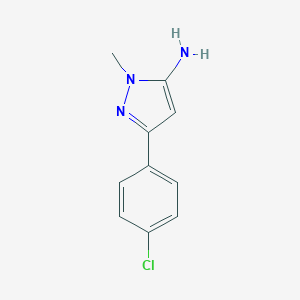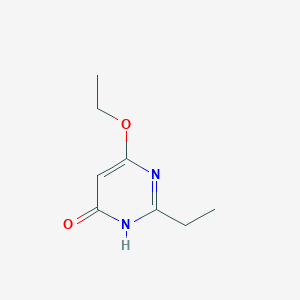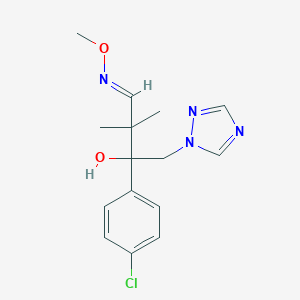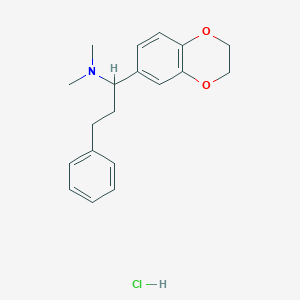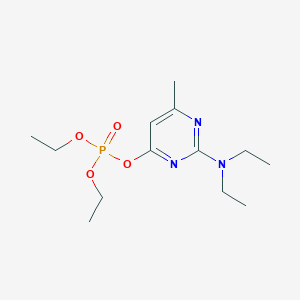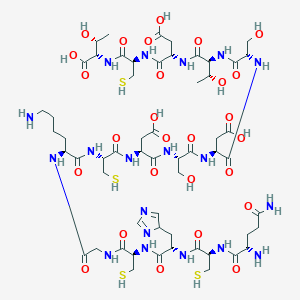
Follicle-stimulating hormone-beta-subunit (81-95)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Follicle-stimulating hormone-beta-subunit (81-95) is a peptide hormone that plays a crucial role in the regulation of reproductive functions in both males and females. This hormone is produced in the anterior pituitary gland and acts on the gonads to stimulate the production of sex hormones.
作用机制
Follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) binds to specific receptors on the surface of target cells in the gonads. This binding activates a signaling cascade that ultimately leads to the production of sex hormones. In females, follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) stimulates the growth and development of ovarian follicles, which produce estrogen. In males, this hormone stimulates the production of sperm and testosterone.
生化和生理效应
The effects of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) are primarily mediated through its actions on the gonads. In females, this hormone stimulates follicular growth and maturation, leading to the production of estrogen. In males, follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) stimulates the production of sperm and testosterone. Additionally, this hormone has been shown to have an effect on bone metabolism and may play a role in the regulation of glucose homeostasis.
实验室实验的优点和局限性
One advantage of using follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) in lab experiments is its specificity for the gonads. This hormone acts only on cells in the ovaries and testes, making it a useful tool for studying reproductive biology. However, one limitation of using this hormone is its short half-life, which may require frequent dosing in experiments.
未来方向
There are several avenues for future research on follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)). One area of interest is the role of this hormone in the pathogenesis of reproductive disorders, such as polycystic ovary syndrome and hypogonadism. Additionally, further studies are needed to elucidate the signaling pathways involved in the actions of this hormone. Finally, the development of more stable analogs of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) may allow for more prolonged and effective use in lab experiments.
合成方法
The synthesis of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. After synthesis, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
科学研究应用
Follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) has been extensively studied in the field of reproductive biology. It has been shown to be involved in the regulation of follicle development, spermatogenesis, and steroidogenesis. Additionally, this hormone has been implicated in the pathogenesis of various reproductive disorders, including polycystic ovary syndrome and hypogonadism.
属性
CAS 编号 |
132880-10-5 |
|---|---|
产品名称 |
Follicle-stimulating hormone-beta-subunit (81-95) |
分子式 |
C57H91N19O27S4 |
分子量 |
1602.7 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C57H91N19O27S4/c1-22(79)42(56(101)68-30(12-41(87)88)50(95)74-36(20-107)55(100)76-43(23(2)80)57(102)103)75-52(97)32(16-78)70-48(93)28(10-39(83)84)66-51(96)31(15-77)69-49(94)29(11-40(85)86)67-54(99)35(19-106)73-46(91)26(5-3-4-8-58)64-38(82)14-62-45(90)33(17-104)72-47(92)27(9-24-13-61-21-63-24)65-53(98)34(18-105)71-44(89)25(59)6-7-37(60)81/h13,21-36,42-43,77-80,104-107H,3-12,14-20,58-59H2,1-2H3,(H2,60,81)(H,62,90)(H,64,82)(H,65,98)(H,66,96)(H,67,99)(H,68,101)(H,69,94)(H,70,93)(H,71,89)(H,72,92)(H,73,91)(H,74,95)(H,75,97)(H,76,100)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t22-,23-,24?,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,42+,43+/m1/s1 |
InChI 键 |
WBYOCCGHKAPLST-VZGOPMHCSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N)O |
规范 SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N)O |
序列 |
QCXCGKCDSDSTDCT |
同义词 |
follicle stimulating hormone, beta subunit (81-95), human follicle-stimulating hormone-beta-subunit (81-95) FSH-beta-(81-95) hFSH-beta-(81-95) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



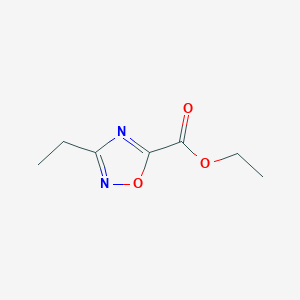
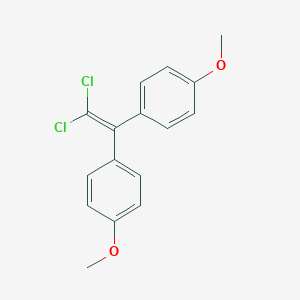
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
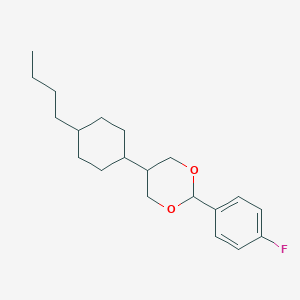
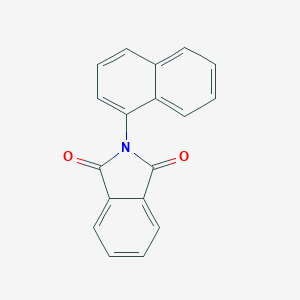
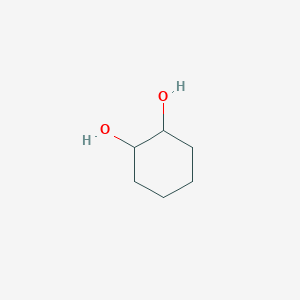
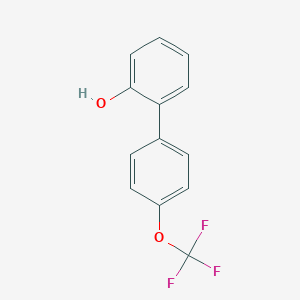
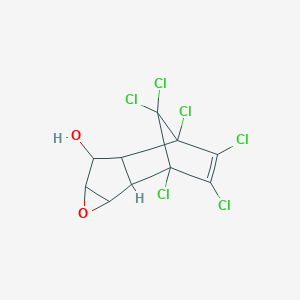
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
